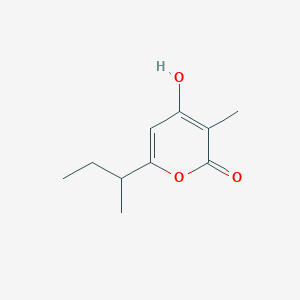
6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by the presence of a butan-2-yl group, a hydroxy group, and a methyl group attached to the pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2H-pyran-2-one with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Grignard reagent, where butan-2-yl magnesium bromide is reacted with 3-methyl-2H-pyran-2-one. This reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-(Butan-2-yl)-4-oxo-3-methyl-2H-pyran-2-one.
Reduction: Formation of 6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-ol.
Substitution: Formation of various substituted pyranones depending on the substituent used.
Applications De Recherche Scientifique
6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyranone ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methyl-2H-pyran-2-one: Lacks the butan-2-yl group, making it less hydrophobic and potentially altering its biological activity.
6-(Butan-2-yl)-4-oxo-3-methyl-2H-pyran-2-one:
6-(Butan-2-yl)-4-hydroxy-2H-pyran-2-one: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness
6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one is unique due to the presence of both the butan-2-yl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919288-75-8 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
6-butan-2-yl-4-hydroxy-3-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-4-6(2)9-5-8(11)7(3)10(12)13-9/h5-6,11H,4H2,1-3H3 |
Clé InChI |
QKYRDLBTCVVFJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C(=O)O1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


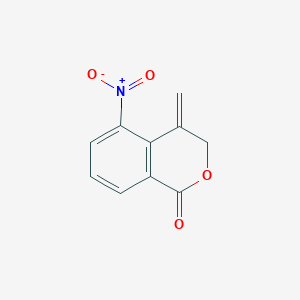
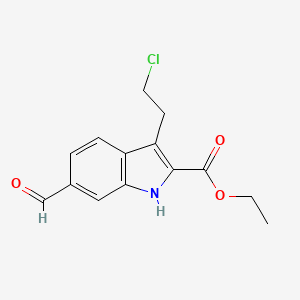
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)
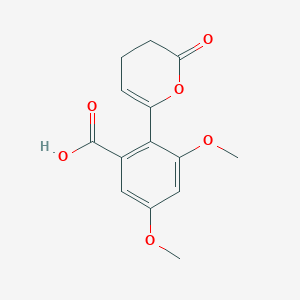
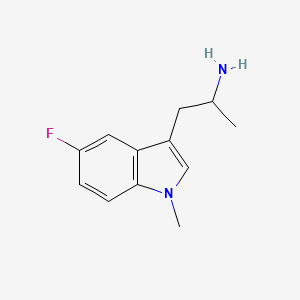

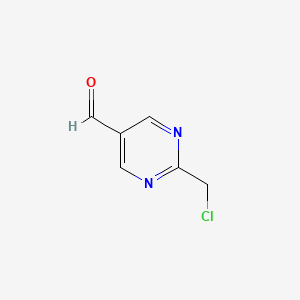
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)
![ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B15171514.png)
![2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-](/img/structure/B15171517.png)
